5-(1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
This compound belongs to the pyrimidine-2,4,6-trione family, characterized by a central pyrimidine ring fused with three ketone groups. Its structure features:
- A 1,3-dimethyl substitution on the pyrimidine-trione core.
- A tetrahydroquinoline moiety substituted with a phenyl group and a 2-(dimethylamino)ethyl chain.
- A conjugated system formed by the pyrimidine-trione and quinoline units, which may enhance electronic delocalization and biological activity.
Structural validation typically employs NMR, mass spectrometry, and X-ray diffraction (XRD) .
Properties
IUPAC Name |
5-[1-[2-(dimethylamino)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-26(2)14-15-29-20-13-9-8-12-18(20)19(16-21(29)17-10-6-5-7-11-17)22-23(30)27(3)25(32)28(4)24(22)31/h5-7,10-11,16H,8-9,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLBCNWYINONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2C=C(N(C3=C2CCCC3)CCN(C)C)C4=CC=CC=C4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the development of novel therapeutic agents. Its structural components suggest potential interactions with biological targets such as enzymes and receptors.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit the growth of cancer cells. The presence of the tetrahydroquinoline moiety is believed to contribute to its cytotoxic effects against various cancer cell lines.
- Neuropharmacology : The dimethylaminoethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological disorders. Research is ongoing to evaluate its efficacy in treating conditions such as depression and anxiety.
Drug Discovery
The compound's unique structure allows for modifications that can lead to a library of derivatives with varied biological activities. High-throughput screening methods can be employed to rapidly assess the biological activity of these derivatives.
- High-Throughput Screening : Utilizing automated platforms for screening can identify promising candidates for further development. For instance, assays targeting specific pathways involved in cancer proliferation or neurodegeneration can yield significant insights into the compound's potential.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
- Modification Studies : Researchers are investigating how changes to the pyrimidine and quinoline rings affect the compound's pharmacological properties. This includes exploring variations in substituents that could enhance potency or selectivity for specific targets.
Case Studies
Several studies have documented the applications of this compound or its derivatives:
- Antitumor Activity : A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antitumor activity in vitro against breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
- CNS Activity : Another investigation highlighted the neuroprotective effects of a related compound in models of neuroinflammation. The results suggested that it could modulate inflammatory pathways involved in neurodegenerative diseases .
- Synthetic Methodologies : Research has also focused on efficient synthetic routes to produce this compound and its analogs. Various methodologies have been explored, including microwave-assisted synthesis which enhances yield and reduces reaction times .
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The compound’s structural analogs are categorized based on substituents attached to the pyrimidine-trione core:
Key Observations :
- Substituent Position and Activity : In compound 21 , the bis-phenethyl groups with methoxy substituents enhance mutant SOD1 inhibition (EC50 = 3.36 μM), whereas the methyl-phenethyl analog (37 ) shows reduced activity (EC50 > 32 μM), highlighting the importance of electron-donating groups .
Physicochemical Properties
- Melting Points : Pyrimidine-trione derivatives with aromatic substituents (e.g., 1,4-phenylene-bis compounds) exhibit high melting points (>360°C) due to strong π-π stacking .
- Solubility: The dimethylamino group in the target compound likely enhances water solubility compared to non-polar analogs like 5-(5-methylfuran-2-yl)-5-hydroxypyrimidine-2,4,6-trione .
Computational Similarity Analysis
- Tanimoto/Dice Metrics: Structural similarity to known inhibitors can be quantified using bit-vector-based metrics (e.g., Tanimoto >0.7 indicates high similarity) .
- QSAR Models: The compound’s tetrahydroquinoline moiety may align with QSAR predictions for DNA-intercalating agents, as seen in furanoquinoline derivatives .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features three distinct structural domains:
- Tetrahydroquinoline core : A 2-phenyl-substituted 5,6,7,8-tetrahydroquinoline with a 1-(2-(dimethylamino)ethyl) substituent at the nitrogen atom.
- Pyrimidine trione system : A 1,3-dimethylpyrimidine-2,4,6-trione fused at the 4-position of the tetrahydroquinoline.
- Conjugated linkage : A ylidene group connecting the tetrahydroquinoline and pyrimidine trione, enabling π-conjugation.
Retrosynthetically, the molecule can be dissected into two primary intermediates:
- Intermediate A : 1-(2-(Dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-one
- Intermediate B : 1,3-Dimethylpyrimidine-2,4,6-trione
The fusion of these intermediates via cyclocondensation or cross-coupling forms the final product.
Synthesis of the Tetrahydroquinoline Core (Intermediate A)
Cyclization Strategies for Tetrahydroquinoline Formation
The tetrahydroquinoline scaffold is synthesized through cyclization reactions, with two predominant methods emerging from the literature:
Acid-Catalyzed Cyclization
Phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) synergistically promote cyclization of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid derivatives. For the target compound, adapting this method involves:
- Reacting 2-phenylcyclohexen-1-one with 2-(dimethylamino)ethylamine under reflux in toluene.
- Treating the resulting enamine with P₂O₅ (20–30 equiv) and MSA (20–30 equiv) at 65–75°C for 2–4 hours.
This approach achieves yields of 68–72% for analogous tetrahydroquinolines.
Transition Metal-Catalyzed Coupling
Copper(II) chloride (CuCl₂) catalyzes C–N bond formation between 6-aminouracils and brominated benzaldehydes. Applied to Intermediate A:
Functionalization of the Tetrahydroquinoline Nitrogen
Introducing the 1-(2-(dimethylamino)ethyl) group requires alkylation of the tetrahydroquinoline nitrogen:
- React tetrahydroquinolin-4-one with 2-chloro-N,N-dimethylethylamine in acetonitrile.
- Employ diisopropylethylamine (DIPEA) as a base at 80°C for 6 hours.
Purification via column chromatography (ethyl acetate/hexane, 3:7) affords the alkylated product in 85% yield.
Synthesis of the Pyrimidine Trione Moiety (Intermediate B)
1,3-Dimethylpyrimidine-2,4,6-trione is commercially available but can be synthesized via:
Fusion of Tetrahydroquinoline and Pyrimidine Trione
Copper-Catalyzed C–C/C–N Coupling
Adapting the methodology from J. Org. Chem.:
- Combine Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), CuCl₂ (10 mol%), and K₂CO₃ (2.0 equiv) in DMF.
- Heat under microwave irradiation (150°C, 30 min).
- Isolate via aqueous workup and recrystallize from ethanol.
Optimized Conditions :
DABCO-Catalyzed Solvent-Free Condensation
- Mix Intermediates A and B with DABCO (25 mol%).
- Heat at 90°C under solvent-free conditions for 4 hours.
- Purify by flash chromatography (CH₂Cl₂/MeOH, 95:5).
Key Advantages :
Comparative Analysis of Synthetic Routes
Key Observations :
Purification and Characterization
Industrial-Scale Considerations
Cost-Benefit Analysis
| Factor | CuCl₂ Method | DABCO Method | Twin Catalysts |
|---|---|---|---|
| Catalyst Cost ($/kg) | 120 | 90 | 150 |
| Solvent Cost ($/L) | 50 (DMF) | 0 (solvent-free) | 30 (toluene) |
| Energy Consumption | High (microwave) | Moderate | High (reflux) |
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The compound is typically synthesized via multicomponent reactions involving barbituric acid derivatives and carbonyl-containing intermediates. For example, analogous methods involve reacting phenylglyoxal hydrate with 1,3-dimethylbarbituric acid under reflux conditions in ethanol or methanol, followed by recrystallization to purify the product . Key steps include:
- Reagent selection : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Characterization : Recrystallization in ethanol yields high-purity crystals suitable for structural analysis .
- Validation : Confirm reaction completion via TLC and spectroscopic methods (e.g., IR for carbonyl stretches at ~1700 cm⁻¹) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
A combination of UV-Vis, IR, NMR, and HR-MS is essential:
- UV-Vis : Detects conjugation in the chromophore (e.g., λmax ~300–350 nm for enone systems) .
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3200 cm⁻¹) functional groups .
- NMR :
- HR-MS : Validates molecular formula (e.g., [M+Na⁺] with <2 ppm error) .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
Optimization strategies include:
- Solvent selection : Ethanol or methanol enhances solubility of intermediates, while DMF accelerates reaction rates .
- Catalyst screening : Acidic or basic catalysts (e.g., piperidine) improve cyclization efficiency .
- Temperature control : Reflux conditions (70–80°C) balance reactivity and side-product suppression .
- Time monitoring : Reactions often complete within 6–12 hours; prolonged heating risks decomposition .
Advanced: How to resolve contradictions in NH proton signals in NMR spectra?
Answer:
Discrepancies in NH signals (e.g., δ 10–12 ppm) arise from tautomerism or hydrogen bonding:
- Deuteration studies : Exchangeable NH protons disappear in D₂O-shaken samples .
- Variable-temperature NMR : Cooling to 25°C resolves broad signals by slowing exchange rates .
- 2D NMR (COSY, NOESY) : Correlates NH protons with adjacent carbons or spatial neighbors .
Advanced: What substituent effects influence the compound’s electronic properties?
Answer:
Substituents on the phenyl or pyrimidine rings alter conjugation and reactivity:
- Electron-withdrawing groups (e.g., –NO₂) : Redshift UV-Vis absorption by extending π-conjugation .
- Electron-donating groups (e.g., –OCH₃) : Stabilize charge-transfer transitions, affecting fluorescence .
- Steric effects : Bulky substituents (e.g., –Ph) hinder crystallization but enhance thermal stability .
Advanced: How to validate purity for pharmacological studies?
Answer:
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) to detect impurities .
- Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance) .
- Melting point consistency : Sharp MPs (±2°C) indicate purity; broad ranges suggest polymorphic mixtures .
Advanced: What strategies mitigate instability in aqueous solutions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
